TBAB is a widely used phase-transfer catalyst in organic synthesis. These catalysts facilitate reactions between immiscible liquids, such as water and organic solvents. TBAB improves mass transfer between the phases by forming ion pairs with reactant molecules, allowing them to migrate between the two phases (). This enables a broader range of reactions to occur efficiently.
TBAB exhibits surfactant properties, meaning it can reduce the surface tension of liquids. This property allows TBAB to form micelles, which are spherical aggregates of molecules with a hydrophilic head (water-loving) and a hydrophobic tail (water-repelling). These micelles can solubilize hydrophobic molecules in water, making them useful for studying biological processes and drug delivery systems ().
TBAB serves as a precursor for the synthesis of ionic liquids, which are salts with melting points below 100°C. These ionic liquids possess unique properties like high thermal stability, wide liquid range, and tunable polarity. Researchers utilize TBAB in the development of novel ionic liquids for various applications, including electrolytes in batteries and catalysts for organic reactions ().
Tributylmethylammonium bromide is a white crystalline solid that is soluble in both organic solvents and water. It serves as a source of bromide ions and is commonly used as a phase transfer catalyst in organic synthesis. The compound consists of a central nitrogen atom bonded to three butyl groups and one methyl group, along with a bromide ion. Its structure allows it to facilitate the transfer of ions between different phases, making it particularly useful in reactions involving water-soluble anions and organic substrates.
Tributylmethylammonium bromide can be irritating to the skin, eyes, and respiratory system. It is also considered a mild fire hazard. Always consult the safety data sheet (SDS) before handling TBAB and wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.
Further details on specific hazards and appropriate handling procedures can be found in the following resources:
Tributylmethylammonium bromide can be synthesized through several methods:
Tributylmethylammonium bromide has a wide range of applications:
Research indicates that tributylmethylammonium bromide interacts effectively with various substrates, enhancing reaction rates and yields. Its ability to solubilize ionic compounds in organic solvents makes it particularly valuable for reactions that would otherwise be limited by solubility issues. Studies have shown that it can facilitate the oxidation of bromides by ozone at aqueous interfaces, highlighting its potential environmental applications .
Several compounds share structural similarities with tributylmethylammonium bromide. Here’s a comparison highlighting its uniqueness:
Compound Name | Structure Type | Common Uses | Unique Features |
---|---|---|---|
Tetrabutylammonium bromide | Quaternary Ammonium Salt | Phase transfer catalyst | Higher solubility in organic solvents |
Benzyltrimethylammonium chloride | Quaternary Ammonium Salt | Phase transfer catalysis | More hydrophobic than tributylmethylammonium bromide |
Cetyltrimethylammonium bromide | Quaternary Ammonium Salt | Surfactant and emulsifier | Longer hydrocarbon chain increases surface activity |
Unique Features of Tributylmethylammonium Bromide:
The molecular architecture of tributylmethylammonium bromide centers on a quaternary ammonium cation paired with a bromide anion. The central nitrogen atom adopts sp³ hybridization, resulting in a tetrahedral geometry with bond angles approximating 109.5 degrees [1] [5]. The cationic component consists of a nitrogen atom covalently bonded to three butyl chains (C₄H₉) and one methyl group (CH₃), creating the formula [N(CH₃)(C₄H₉)₃]⁺ [1] [2].
The tetrahedral arrangement around the nitrogen center produces a three-dimensional structure with significant conformational flexibility due to the presence of three long-chain butyl substituents [6]. Each butyl chain consists of four carbon atoms arranged in a linear sequence, providing substantial steric bulk and contributing to the compound's amphiphilic character [6] [7].
The compound exhibits ionic character through the electrostatic attraction between the positively charged tributylmethylammonium cation and the negatively charged bromide anion [1] [5]. The positive charge is localized on the nitrogen atom, which has lost an electron to achieve the quaternary state, while the bromide ion carries a single negative charge [8] [6].
The asymmetric nature of the cation, with three different alkyl substituents of varying lengths, results in an absence of molecular symmetry [6]. This structural asymmetry influences the compound's physical properties and intermolecular interactions in the solid state [9] [10].
Structural Feature | Description |
---|---|
Molecular Geometry | Tetrahedral around nitrogen center |
Central Atom | Nitrogen (N) |
Coordination Number | 4 (tetrahedral) |
Hybridization State | sp³ hybridization |
Ionic Character | Ionic compound with cation-anion pair |
Cation | Tributylmethylammonium [N(CH₃)(C₄H₉)₃]⁺ |
Anion | Bromide [Br⁻] |
Charge Distribution | Positive charge localized on nitrogen, negative on bromide |
The compound's structure can be represented through various standardized chemical notation systems. The Simplified Molecular Input Line Entry System notation is [Br-].CCCCN+(CCCC)CCCC, which explicitly shows the ionic nature and connectivity [1] [5]. The International Chemical Identifier string is 1S/C13H30N.BrH/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;/h5-13H2,1-4H3;1H/q+1;/p-1, providing a unique computational identifier [1] [5] [4].
The International Chemical Identifier Key, DHAWHVVWUNNONG-UHFFFAOYSA-M, serves as a fixed-length condensed version of the full InChI string, facilitating database searches and compound identification [1] [5] [4].
Multiple chemical databases maintain records for tributylmethylammonium bromide under various identification systems. The PubChem Compound Identifier is 10062191, while the United States Environmental Protection Agency Distributed Structure-Searchable Toxicity Database Substance Identifier is DTXSID00958198 [2]. The Wikidata identifier Q72510010 provides access to structured chemical information within the Wikidata knowledge base [2].
Additional registry numbers include the Beilstein Registry Number 3704268 and the United Nations Standard Products and Services Code 12352116 [3] [4]. The NACRES classification NA.22 indicates the compound's categorization within the American Chemical Society's chemical classification system [1] [3].
Database/System | Identifier |
---|---|
PubChem CID | 10062191 |
DSSTox Substance ID | DTXSID00958198 |
Wikidata | Q72510010 |
UNSPSC Code | 12352116 |
NACRES | NA.22 |
EINECS Number | 253-313-1 |
Tributylmethylammonium bromide crystallizes as a white crystalline powder with a well-defined melting point range of 120-122°C [1] [3] [11] [4]. The compound exhibits hygroscopic properties, readily absorbing moisture from the atmosphere, which necessitates appropriate storage conditions to maintain stability [4]. The crystalline form facilitates identification through characteristic diffraction patterns and thermal analysis techniques [12] [9].
The compound demonstrates limited water solubility at 0.1 g/mL, producing clear, colorless solutions [1] [5]. The boiling point occurs at 259°C under standard atmospheric pressure of 760 mmHg [11]. The flash point has been determined to be 106.2°C, indicating moderate thermal stability [11] [4].
Nuclear magnetic resonance spectroscopy provides detailed structural information through characteristic chemical shifts and coupling patterns. The ¹H NMR spectrum displays signals corresponding to the methyl group protons and the various methylene groups within the butyl chains [13] [14] [15]. The ¹³C NMR spectrum reveals distinct carbon environments, including the quaternary carbon attached to nitrogen and the carbon atoms within the alkyl chains [13] [14] [15].
Infrared spectroscopy identifies characteristic absorption bands associated with carbon-hydrogen stretching vibrations, nitrogen-carbon bond stretching, and other functional group vibrations typical of quaternary ammonium compounds [16] [13] [15]. Mass spectrometry analysis reveals molecular ion peaks and fragmentation patterns consistent with the loss of alkyl groups and formation of characteristic fragment ions [17] [18].
Analytical Method | Application/Information | Key Features |
---|---|---|
Nuclear Magnetic Resonance (¹H NMR) | Characterization of alkyl chain protons and methyl group | Multiple alkyl chain signals, quaternary N environment |
Nuclear Magnetic Resonance (¹³C NMR) | Carbon framework elucidation and quaternary carbon identification | Distinctive carbon chemical shifts for different environments |
Infrared Spectroscopy (IR) | C-H stretching, N-C stretching, and fingerprint region analysis | Characteristic ammonium salt absorption bands |
Mass Spectrometry (MS) | Molecular ion peak at m/z 280, fragmentation pattern analysis | Fragmentation via loss of alkyl chains and methyl groups |
Melting Point Determination | Identification via characteristic melting range 120-122°C | Sharp melting point indicates high purity |
Multiple analytical techniques enable comprehensive structural characterization of tributylmethylammonium bromide. High-resolution mass spectrometry provides exact mass determination and fragmentation pathway elucidation, while nuclear magnetic resonance spectroscopy offers detailed information about molecular connectivity and dynamic behavior [13] [19] [14]. Infrared spectroscopy identifies functional groups and molecular vibrations characteristic of quaternary ammonium salts [16] [13].
X-ray crystallography has been employed to determine three-dimensional molecular arrangements and intermolecular interactions in related quaternary ammonium compounds [20] [21] [9] [22]. These crystallographic studies reveal important structural features including bond lengths, bond angles, and packing arrangements that influence physical and chemical properties [9] [10].
Ion chromatography serves as an effective analytical tool for quantitative determination of tributylmethylammonium bromide and related quaternary ammonium compounds [19] [23]. This technique enables separation and quantification of both cationic and anionic components, providing valuable information for purity assessment and quality control applications [19].
Differential scanning calorimetry offers insights into thermal properties, phase transitions, and thermodynamic parameters [9] [10]. These thermal analysis techniques complement spectroscopic methods by providing information about melting behavior, thermal stability, and enthalpic changes associated with phase transitions [9] [10].
Tributylmethylammonium bromide is a quaternary ammonium salt with the molecular formula C₁₃H₃₀BrN [1] [2] [3]. This organic compound has a molecular weight of 280.28-280.29 g/mol [1] [4] [2] and is registered under CAS number 37026-88-3 [1] [4] [5] [2]. The compound is also identified by its EINECS number 253-313-1 [4] [2] and possesses an exact mass of 279.156 g/mol [1].
The chemical structure consists of a central nitrogen atom bonded to three butyl groups and one methyl group, with a bromide anion as the counterion. The compound exhibits a lipophilicity coefficient (LogP) of 0.83730 [1], indicating moderate hydrophobic character despite its ionic nature.
Tributylmethylammonium bromide exists as a solid under standard conditions [1] [5] [2]. The compound appears as white crystals or powder [5] [2] [3], maintaining a white color throughout [3]. It is generally odorless or exhibits only a faintly perceptible odor [1] [5].
The substance crystallizes in a well-defined crystalline form [5] [2], which is characteristic of quaternary ammonium salts. This crystalline nature contributes to its stability and handling properties in laboratory and industrial applications.
The melting point of tributylmethylammonium bromide is consistently reported as 120-122°C [1] [5] [2] [3]. This relatively high melting point is typical for quaternary ammonium salts and reflects the strong ionic interactions between the cation and bromide anion.
The compound exhibits a boiling point of 259°C at 760 mmHg [1]. This elevated boiling point indicates the compound's thermal stability and the energy required to overcome intermolecular forces in the liquid phase.
The flash point of tributylmethylammonium bromide is 106.2°C [1], which classifies it as a combustible material that requires careful handling at elevated temperatures. This property is important for storage and processing considerations.
Tributylmethylammonium bromide demonstrates limited water solubility, with a reported value of 0.1 g/mL in water, forming a clear, colorless solution [1] [5] [2]. This relatively low aqueous solubility is characteristic of quaternary ammonium compounds with longer alkyl chains, where hydrophobic interactions become more significant.
The compound exhibits hygroscopic properties [2] [6], meaning it readily absorbs moisture from the atmosphere. This characteristic necessitates proper storage conditions to prevent water uptake, which could affect the compound's purity and handling properties.
Tributylmethylammonium bromide is stable under normal conditions [1]. The compound maintains its structural integrity at ambient temperatures and pressures, making it suitable for various applications. However, like many quaternary ammonium salts, it may decompose at elevated temperatures or under extreme conditions.
The stability of the compound is attributed to the strong ionic bonding between the quaternary ammonium cation and the bromide anion, as well as the relatively stable C-N bonds in the alkyl chains.
When compared to its structural analog tetrabutylammonium bromide (C₁₆H₃₆BrN), tributylmethylammonium bromide shows several distinct differences. The tetrabutylammonium compound has a higher molecular weight (322.37-322.38 g/mol) and significantly higher water solubility (600 g/L versus 0.1 g/mL). The melting point of tributylmethylammonium bromide (120-122°C) is higher than that of tetrabutylammonium bromide (102-106°C), suggesting stronger intermolecular forces in the former compound.
Irritant